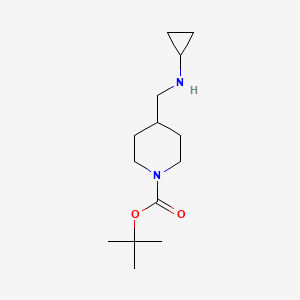

tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate

Description

tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group and a cyclopropylamino-methyl substituent at the 4-position of the piperidine ring.

Properties

IUPAC Name |

tert-butyl 4-[(cyclopropylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-6-11(7-9-16)10-15-12-4-5-12/h11-12,15H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXMVDICWYFHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586370 | |

| Record name | tert-Butyl 4-[(cyclopropylamino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877859-58-0 | |

| Record name | tert-Butyl 4-[(cyclopropylamino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopropylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general steps include:

Formation of the piperidine intermediate: This involves the reaction of piperidine with formaldehyde and hydrogen cyanide to form the corresponding piperidine derivative.

Introduction of the tert-butyl group: The piperidine derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

Cyclopropylamine addition: Finally, cyclopropylamine is added to the tert-butyl ester under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure consistency and high yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the cyclopropylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

Inhibition of Lysine-Specific Demethylase (LSD1)

One of the notable applications of tert-butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate is its role as an inhibitor of LSD1, an enzyme implicated in various cancers and neurodegenerative diseases. According to a patent (WO2012135113A2), derivatives of cyclopropylamines, including this compound, have demonstrated efficacy in modulating LSD1 activity, potentially leading to novel cancer therapies .

Neuropharmacological Research

Research indicates that compounds similar to this compound may have neuropharmacological effects. Studies have shown that piperidine derivatives can influence neurotransmitter systems, making them candidates for treating neurological disorders such as depression and anxiety .

Case Study: Development as an Anticancer Agent

A significant case study involved the synthesis and evaluation of cyclopropylamine derivatives for their anticancer properties. The compound was tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The study highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives .

Comparative Analysis with Related Compounds

To understand the potential of this compound, it is essential to compare it with other piperidine derivatives:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropylamino group and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings :

- Reactivity and Purity: The methoxycarbonyl-substituted derivative (90% purity) demonstrates higher synthetic efficiency compared to the cyano-substituted analog (60% purity), likely due to steric or electronic effects during purification .

Piperidine Derivatives with Hydrophilic Substituents

Key Findings :

- Hydrophilicity and Bioavailability: The 3-hydroxypropyl derivative (TPSA = 49.3 Ų) exhibits superior BBB permeability compared to the methylamino-hydroxy analog (TPSA = 64.5 Ų), highlighting the impact of polar surface area on CNS drug design .

- Synthetic Flexibility: Hydroxypropyl derivatives are synthesized via reductive amination or boronate coupling, whereas methylamino-hydroxy analogs require multi-step protection/deprotection strategies .

Key Findings :

- Purity Impact : High-purity compounds (≥95%) often bypass GHS classification, simplifying industrial-scale handling .

Biological Activity

Tert-butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate (CAS Number: 179557-01-8) is a synthetic compound with potential pharmacological applications. Its structure includes a piperidine ring, which is a common motif in various bioactive molecules. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H26N2O2

- Molecular Weight : 270.37 g/mol

- IUPAC Name : tert-butyl 4-(cyclopropylamino)-1-piperidinecarboxylate

- Physical Form : Liquid

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors. The compound is believed to act as an antagonist or modulator at various receptors, including:

- Dopamine Receptors : It may influence dopaminergic pathways, which are crucial for mood regulation and motor control.

- Serotonin Receptors : Potential modulation of serotonin levels could affect anxiety and depression-related behaviors.

Research indicates that compounds with similar piperidine structures often demonstrate activity against central nervous system disorders, making this compound a candidate for further investigation in neuropharmacology.

Antidepressant and Anxiolytic Effects

Recent studies have highlighted the potential antidepressant and anxiolytic effects of compounds similar to this compound. For instance, a study published in Journal of Medicinal Chemistry demonstrated that piperidine derivatives exhibit significant serotonin reuptake inhibition, suggesting their role in treating mood disorders .

Neuroprotective Properties

Another area of interest is the neuroprotective potential of this compound. Research has shown that certain piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating their possible use in neurodegenerative diseases .

Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized this compound and evaluated its biological activity in vitro. The results indicated that the compound exhibited moderate affinity for dopamine receptors, supporting its potential application in treating Parkinson's disease .

Study 2: Behavioral Assessment in Animal Models

In a behavioral study using rodent models, administration of the compound resulted in decreased anxiety-like behaviors in elevated plus maze tests. This suggests a promising anxiolytic effect, warranting further exploration in clinical settings .

Safety Profile

The safety profile of this compound indicates potential toxicity. Hazard statements include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.